

Molecular weight and formula of 4-Amino-2-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-methylbenzenesulfonic acid

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An In-Depth Technical Guide to **4-Amino-2-methylbenzenesulfonic Acid**: Properties, Synthesis, and Pharmaceutical Relevance

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2-methylbenzenesulfonic acid** (CAS No. 133-78-8), a key aromatic sulfonate compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental physicochemical properties, offers a detailed synthesis protocol with mechanistic insights, and outlines robust analytical methods for its characterization and quality control. Furthermore, it explores the compound's current applications and its contextual relevance within the pharmaceutical industry, particularly as a structural motif related to the sulfonamide class of drugs. This guide serves as an authoritative resource, integrating theoretical knowledge with practical, field-proven insights to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

4-Amino-2-methylbenzenesulfonic acid, also known by its synonym 5-Aminotoluene-2-sulfonic acid, is a bifunctional organic molecule containing both a primary amine and a sulfonic acid group attached to a toluene scaffold.^[1] This structure imparts amphoteric properties, allowing it to behave as both a weak base and a strong acid. The sulfonic acid group is highly acidic, comparable to sulfuric acid, ensuring it is deprotonated over a wide pH range. The

spatial arrangement of the methyl, amino, and sulfonic acid groups on the benzene ring dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties

Parameter	Value	Source(s)
IUPAC Name	4-Amino-2-methylbenzenesulfonic acid	[1]
Synonyms	5-Aminotoluene-2-sulfonic acid, m-Toluidine-4-sulfonic acid	[1] [2]
CAS Number	133-78-8	[1]
Molecular Formula	C ₇ H ₉ NO ₃ S	[1]
Molecular Weight	187.22 g/mol	[1]
Canonical SMILES	CC1=C(C=CC(=C1)N)S(=O)(=O)O	[3]

| InChI Key | ZDIRCGKEOWZBIM-UHFFFAOYSA-N |[\[3\]](#) |

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to gray or brown crystalline powder	[2]
Melting Point	Data not consistently available; related isomers melt >200 °C	
Solubility	Sparingly soluble in water. Isomer 4-Aminotoluene-3-sulfonic acid has a reported solubility of 6 g/L at 20 °C.	[4]

| Acidity (pKa) | The sulfonic acid group ($-\text{SO}_3\text{H}$) has a $\text{pKa} < 1$, making it a strong acid. ||

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of **4-Amino-2-methylbenzenesulfonic acid** involves the electrophilic sulfonation of m-toluidine (3-methylaniline). The directing effects of the substituents on the aromatic ring are crucial to achieving the desired isomer. The amino group ($-\text{NH}_2$) is a powerful ortho-, para-director, while the methyl group ($-\text{CH}_3$) is a weaker ortho-, para-director.

Causality in Synthesis: In a strongly acidic medium, such as concentrated sulfuric acid or oleum, the amino group is protonated to form the anilinium ion ($-\text{NH}_3^+$). This protonated group is a meta-director. The interplay between the ortho-, para-directing methyl group and the meta-directing anilinium group guides the incoming electrophile (SO_3) to the desired position. The sulfonation occurs para to the methyl group and ortho to the amino group, resulting in the target molecule. High temperatures are required to overcome the deactivation of the ring by the anilinium group and to facilitate the rearrangement of any kinetically favored isomers to the thermodynamically stable product.^[5]

Experimental Protocol: Synthesis via Sulfonation

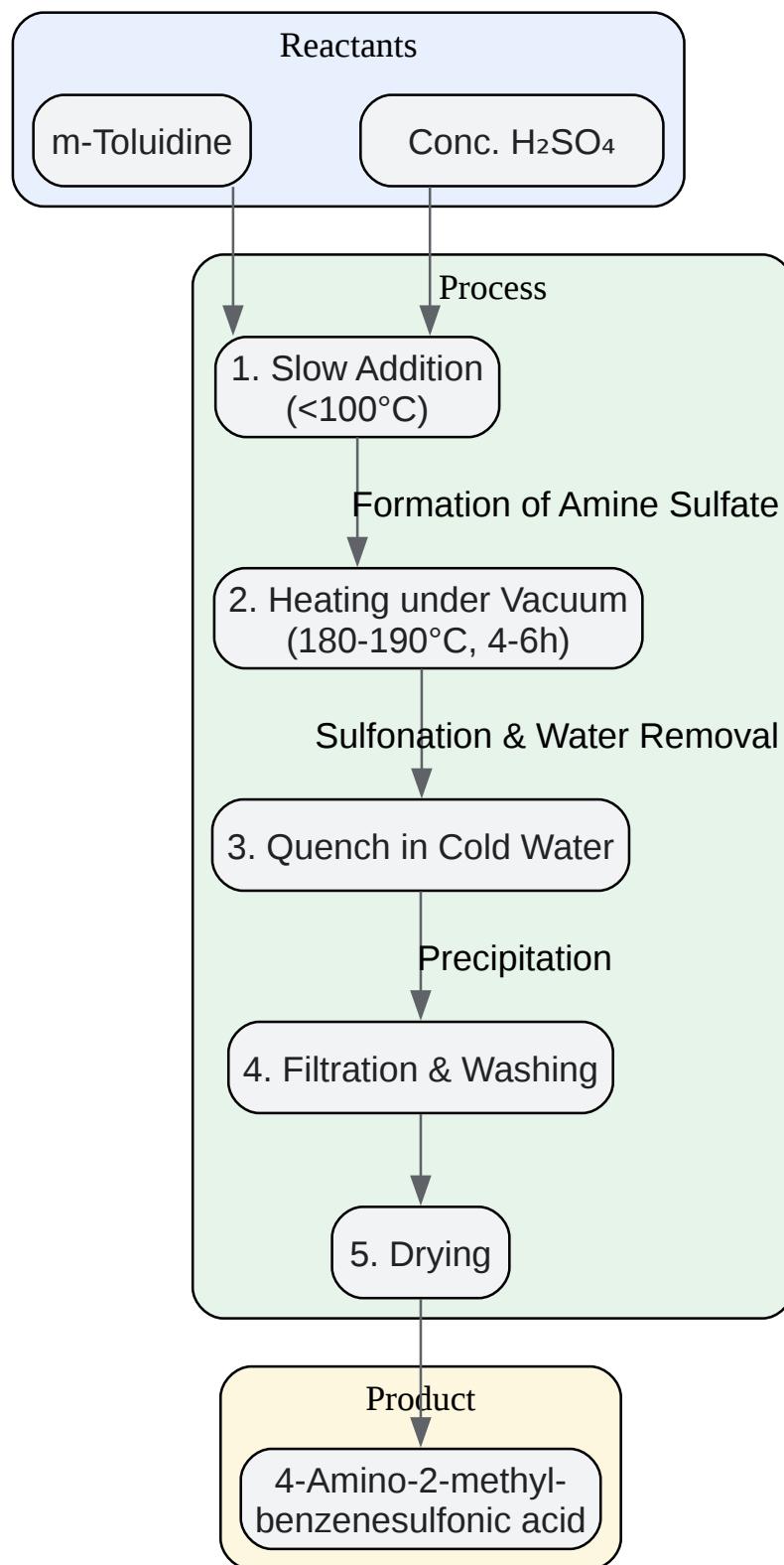
This protocol describes the synthesis of **4-Amino-2-methylbenzenesulfonic acid** from m-toluidine using concentrated sulfuric acid.

- **Reaction Setup:** In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 107 g (1.0 mol) of m-toluidine.
- **Acid Addition:** Begin stirring and slowly add 110 g (1.12 mol) of concentrated sulfuric acid (98%) from the dropping funnel. The addition should be controlled to keep the temperature of the exothermic reaction below 100°C. An ice bath may be used for cooling.
- **Baking Process (Sulfonation):** Once the addition is complete, equip the flask for vacuum distillation. Heat the reaction mixture under vacuum (approx. 180-200 mmHg) to a temperature of 180-190°C.
- **Water Removal:** Maintain this temperature for 4-6 hours. Water generated during the reaction will distill off, driving the equilibrium towards the product. The reaction is complete

when water evolution ceases.[\[6\]](#)

- **Work-up and Isolation:** Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture into 1 L of cold water with vigorous stirring.
- **Precipitation:** The product will precipitate as a solid. Cool the slurry in an ice bath for at least 1 hour to maximize precipitation.
- **Filtration and Washing:** Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two 100 mL portions of cold water to remove residual sulfuric acid.
- **Drying:** Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected yield is high, often exceeding 95%.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-Amino-2-methylbenzenesulfonic acid**.

Analytical Characterization for Pharmaceutical Quality Control

For any chemical intermediate intended for or related to pharmaceutical manufacturing, rigorous analytical characterization is mandatory. This ensures identity, purity, and the absence of process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

Purity Determination by Reversed-Phase HPLC

Method Rationale: A reversed-phase HPLC method is ideal for separating the polar analyte from less polar starting materials (m-toluidine) and potential non-polar impurities. A C8 or C18 column provides the necessary hydrophobic stationary phase. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (e.g., phosphoric or formic acid) ensures that the sulfonic acid group is fully protonated and suppresses the ionization of silanol groups on the silica support, leading to sharp, symmetrical peaks.^[7] UV detection is suitable as the benzene ring is a strong chromophore.

Table 3: HPLC Method Parameters

Parameter	Condition
Instrumentation	HPLC system with UV/PDA Detector
Column	C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

| Sample Preparation | Dissolve 10 mg of sample in 100 mL of Mobile Phase A to a concentration of 100 µg/mL. |

Structural Elucidation by Spectroscopy

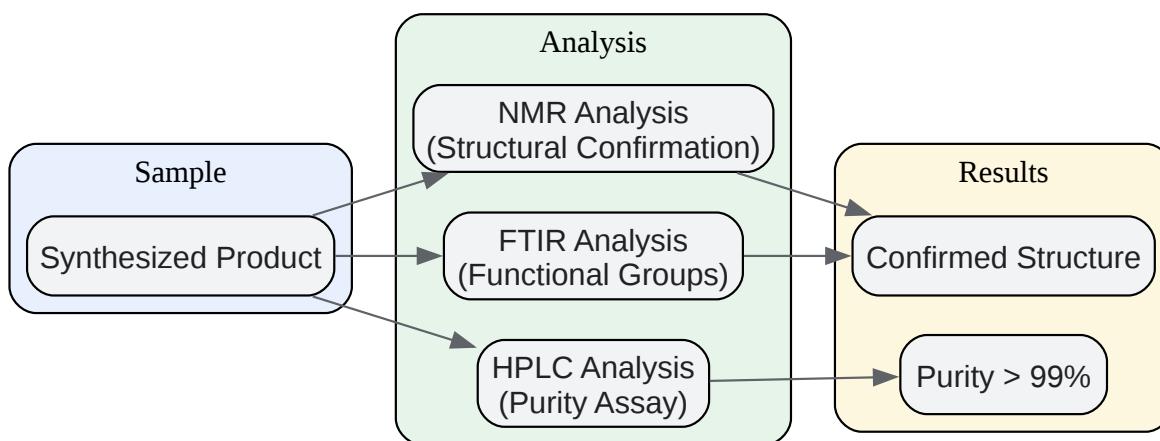
FTIR Analysis: Place a small amount of the dried sample onto the crystal of an ATR-FTIR spectrometer. Key expected vibrational frequencies include:

- 3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.
- 3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.
- 1620-1580 cm⁻¹: N-H bending (scissoring) and C=C aromatic ring stretching.
- 1250-1150 cm⁻¹ & 1080-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group, which are typically very strong and characteristic.

NMR Spectroscopy: For NMR analysis, the compound is dissolved in a deuterated solvent like DMSO-d₆.

- ^1H NMR: The spectrum of the closely related isomer 2-amino-5-methylbenzenesulfonic acid shows characteristic peaks that can be used for prediction.[8] Expected chemical shifts (δ , ppm) for **4-Amino-2-methylbenzenesulfonic acid** are:
 - ~2.3-2.5 ppm (singlet, 3H): Methyl ($-\text{CH}_3$) protons.
 - Aromatic protons (3H) appearing as distinct signals (doublets or singlets) between 6.5 and 7.8 ppm, with coupling patterns determined by their positions relative to the other substituents.
 - A broad singlet for the amine ($-\text{NH}_2$) protons, which may be exchangeable with D_2O .
 - A very broad singlet at high ppm (>10 ppm) for the acidic sulfonic acid proton ($-\text{SO}_3\text{H}$).
- ^{13}C NMR: Expected chemical shifts (δ , ppm):
 - ~20 ppm: Methyl carbon.
 - ~115-150 ppm: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Analytical Workflow Diagram



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Caption: Integrated workflow for the analytical characterization of the final product.

Relevance and Applications in Drug Development

While **4-Amino-2-methylbenzenesulfonic acid** is primarily documented as an intermediate in the synthesis of azo dyes, its structural motifs—the aminobenzenesulfonic acid core—are of significant interest to pharmaceutical scientists.^[9]

- **Building Block Potential:** The molecule possesses three distinct functional handles: the amine, the sulfonic acid, and the aromatic ring. The amine can be readily diazotized and converted to a wide range of other functional groups or used in coupling reactions. The sulfonic acid group can be converted to a sulfonyl chloride, a crucial precursor for synthesizing sulfonamides. The aromatic ring itself can undergo further electrophilic substitution.
- **Context of Sulfonamides:** Benzenesulfonamides are a cornerstone of medicinal chemistry. The "sulfa drugs," starting with sulfanilamide, were the first broadly effective antimicrobials and continue to be used today.^[10] This class has expanded dramatically to include diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), and carbonic anhydrase inhibitors (e.g., dorzolamide). Compounds like **4-Amino-2-methylbenzenesulfonic acid** serve as valuable model compounds and potential starting materials for the exploration of new sulfonamide-based therapeutic agents.
- **Role as a Catalyst:** The isomer p-toluenesulfonic acid (p-TSA) is widely used as a strong, non-oxidizing, solid organic acid catalyst in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for esterification and acetal formation reactions.^[11] By analogy, **4-Amino-2-methylbenzenesulfonic acid** possesses similar acidic strength and could be investigated for specialized catalytic applications where its amino functionality might play a role in substrate binding or reaction modulation.

Safety, Handling, and Storage

As a strongly acidic and irritating compound, **4-Amino-2-methylbenzenesulfonic acid** requires careful handling in a laboratory or industrial setting. All procedures should be conducted in a well-ventilated fume hood.

Table 4: Hazard Summary and Handling Precautions

Parameter	Recommendation	Source(s)
GHS Hazard	H319: Causes serious eye irritation. Classified as a corrosive solid.	[1] [12]
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, lab coat.	[12]
Handling	Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.	[12]
First Aid (Eyes)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.	[12]

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong bases and oxidizing agents. | |

Conclusion

4-Amino-2-methylbenzenesulfonic acid is a well-defined chemical entity with established synthesis routes and analytical methodologies. While its primary industrial use lies outside of direct pharmaceutical manufacturing, its structural features and chemical reactivity make it a compound of interest for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, provides the foundational knowledge necessary for its potential application as a versatile building block in the synthesis of novel sulfonamide-based molecules or for exploring its utility in other areas of medicinal chemistry.

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- To cite this document: BenchChem. [Molecular weight and formula of 4-Amino-2-methylbenzenesulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086695#molecular-weight-and-formula-of-4-amino-2-methylbenzenesulfonic-acid]

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